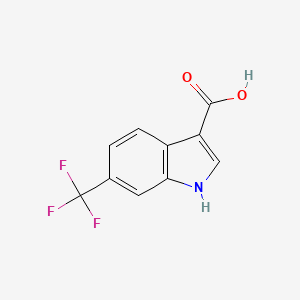

6-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Descripción general

Descripción

6-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. The presence of a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) in its structure makes it a unique molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making it a valuable functional group in drug design .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the direct introduction of the trifluoromethyl group using trifluoromethyl iodide (CF3I) under radical conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that derivatives of indole-3-carboxylic acid, including 6-(trifluoromethyl)-1H-indole-3-carboxylic acid, exhibit promising antimicrobial activities. Research demonstrated that synthesized dipeptide derivatives containing indole-3-carboxylic acid showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The binding interactions with DNA gyrase suggest a mechanism of action that could lead to the development of new antimicrobial agents.

| Bacterial Strain | Activity (Comparative) |

|---|---|

| Staphylococcus aureus | Comparable to ciprofloxacin |

| Escherichia coli | Comparable to ciprofloxacin |

| Pseudomonas aeruginosa | Significant activity observed |

| Streptococcus pyogenes | Significant activity observed |

Antiviral Activity

Another significant application is in the domain of antiviral research. A derivative of indole-3-carboxylic acid demonstrated complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM . The compound showed high selectivity and interferon-inducing activity, indicating its potential as a therapeutic agent for COVID-19.

Herbicidal Activity

The compound has also been explored for its herbicidal properties. A series of novel indole-3-carboxylic acid derivatives were synthesized and evaluated for their ability to act as auxin receptor antagonists. Results indicated that these compounds exhibited strong herbicidal effects on various plant species, effectively inhibiting root and shoot growth .

| Compound | Inhibition Rate (%) | Plant Species |

|---|---|---|

| Compound 10d | 96% | Brassica napus |

| Compound 10h | 95% | Echinochloa crus-galli |

Role in Immune Modulation

This compound derivatives have been studied for their ability to modulate immune responses. These compounds can influence T helper cell activity, potentially leading to therapeutic applications in managing immune-related disorders .

Molecular Docking Studies

Molecular docking studies reveal that indole-3-carboxylic acid conjugates have favorable binding affinities with various biological targets, which could be pivotal for drug design . The interactions include hydrogen bonding and hydrophobic interactions that enhance the stability of the complexes formed.

Mecanismo De Acción

The mechanism of action of 6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing hydrophobic interactions and reducing the pKa of nearby functional groups . This can lead to improved potency and selectivity of the compound in biological systems .

Comparación Con Compuestos Similares

Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group.

Trifluoromethylpyridine: A heterocyclic compound with a trifluoromethyl group on the pyridine ring.

Trifluoromethylphenol: An aromatic compound with both a trifluoromethyl group and a hydroxyl group.

Uniqueness: 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the indole ring and the carboxylic acid group, which confer distinct chemical and biological properties.

Actividad Biológica

6-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The trifluoromethyl group enhances the compound's metabolic stability and biological activity, making it a valuable scaffold for various therapeutic agents.

- Chemical Formula : C10H7F3N2O2

- Molecular Weight : 232.17 g/mol

- Structure : The compound features a trifluoromethyl group attached to an indole ring, along with a carboxylic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases hydrophobic interactions, enhancing binding affinity to target proteins and potentially modulating various signaling pathways. This mechanism is particularly relevant in the context of cancer and antimicrobial therapies.

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of indole-3-carboxylic acid can inhibit bacterial growth, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against specific pathogens .

Anticancer Activity

This compound has been explored for its potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, one study reported an IC50 value of approximately 0.3 µM for inducing apoptosis in MV4-11 leukemia cells, significantly more effective than standard HDAC inhibitors like MS-275 .

Case Studies

- HDAC Inhibition : A series of experiments evaluated the HDAC inhibitory activity of related indole derivatives. The results indicated that modifications at the C6 position, including trifluoromethyl substitutions, affected the potency against HDAC1 and HDAC2, with some compounds exhibiting IC50 values lower than 0.14 µM .

- HIV-1 Integrase Inhibition : Another study focused on the indole core's ability to chelate magnesium ions within the active site of HIV-1 integrase, showing that derivatives with a trifluoromethyl group could enhance inhibitory effects against this critical viral target. Compound modifications led to IC50 values as low as 0.13 µM for integrase inhibition .

Comparative Analysis

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Apoptosis induction | 0.3 | |

| Indole-2-carboxylic acid derivative | HIV-1 integrase | 0.13 | |

| Indole derivatives with halogen groups | HDAC inhibition | <0.14 |

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Synthesis Optimization : Developing more efficient synthetic routes to produce this compound and its derivatives.

- Expanded Biological Testing : Further exploring its activity against a broader range of pathogens and cancer types.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with specific biological targets.

Propiedades

IUPAC Name |

6-(trifluoromethyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-6-7(9(15)16)4-14-8(6)3-5/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFSVCLYKZROLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652974 | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-10-0 | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.